molecular formula C9H12N2OS B2894280 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole CAS No. 2198590-67-7

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole

Cat. No.: B2894280
CAS No.: 2198590-67-7
M. Wt: 196.27
InChI Key: KQGAYZIZLPSIQN-UHFFFAOYSA-N
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Description

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a cyclopentenylmethoxy group at position 3. The 1,2,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological and chemical applications . For example, 5-methoxy-3-aryl-1,2,4-thiadiazoles are synthesized via Suzuki-Miyaura coupling or methanolysis of chloro precursors under reflux conditions .

Properties

IUPAC Name

5-(cyclopent-3-en-1-ylmethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-10-9(13-11-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGAYZIZLPSIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole typically involves the reaction of cyclopent-3-en-1-ylmethanol with appropriate thiadiazole precursors under specific conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which react with cyclopent-3-en-1-ylmethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired thiadiazole ring .

Chemical Reactions Analysis

5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The cyclopentenylmethoxy group in the target compound likely enhances electron density at position 5 compared to methoxy or amino substituents, affecting electrophilic substitution patterns.
  • Steric Hindrance : The bulky cyclopentenyl group may reduce reactivity in coupling reactions compared to smaller substituents (e.g., methoxy), as seen in challenges with aryl boronic acid couplings in analogous systems .
  • Biological Activity: Thiadiazoles with sulfur-containing substituents (e.g., thiols, thioethers) exhibit pronounced antimicrobial and antifungal activity . The cyclopentenylmethoxy group’s lipophilicity could improve membrane permeability, though direct biological data for this compound is lacking.

Pharmacological Potential

  • Antimicrobial Activity : Thiadiazole-thioether derivatives show selective antifungal activity against C. albicans and A. niger .
  • Anticancer Potential: Triazole-thiadiazole hybrids exhibit cytotoxicity via apoptosis induction .
  • Synergistic Effects : Combining thiadiazoles with triazoles (e.g., ) enhances pharmacological profiles, suggesting that the target compound’s structure could be optimized for dual-action mechanisms .

Q & A

Basic: What are the key synthetic routes for 5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole?

The synthesis typically involves nucleophilic substitution and heterocyclization. A common approach:

  • Step 1 : Prepare the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., NaOH in dimethylformamide) .
  • Step 2 : Introduce the cyclopentenylmethoxy group via nucleophilic substitution. For example, react the thiadiazole intermediate with cyclopent-3-en-1-ylmethanol in an alcoholic medium using equimolar alkali to deprotonate the hydroxyl group .
  • Step 3 : Purify via recrystallization (ethanol/water) and confirm purity via HPLC with ESI-MS .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Key analytical techniques include:

  • 1H NMR : Identify protons on the cyclopentene ring (δ 5.5–6.0 ppm for vinyl protons) and methoxy group (δ 3.3–3.7 ppm) .
  • IR Spectroscopy : Detect S–N (650–750 cm⁻¹) and C–O–C (1050–1250 cm⁻¹) stretches .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂N₂OS₂) with ≤0.3% deviation .
  • Chromatography (HPLC) : Confirm purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Basic: What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial Activity : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : Evaluate IC₅₀ in human cancer cell lines (e.g., HeLa) via MTT assay .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric kits .

Advanced: How can researchers optimize reaction yields for the cyclopentenylmethoxy substitution step?

Yield optimization strategies include:

  • Solvent Selection : Use ethanol or isopropanol instead of methanol to reduce steric hindrance .
  • Catalysis : Add catalytic KI (5 mol%) to enhance nucleophilic displacement .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation .
  • Workup : Extract unreacted starting material with dichloromethane and isolate via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How to resolve discrepancies in NMR data for structural confirmation?

Common issues and solutions:

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Dynamic Stereochemistry : If cyclopentene ring protons show splitting, perform variable-temperature NMR to assess conformational stability .
  • Impurity Artifacts : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 or bacterial DNA gyrase .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and HOMO-LUMO gaps using datasets of analogous thiadiazoles .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Advanced: How does the compound’s stability vary under different pH conditions?

  • Acidic Conditions (pH < 3) : Hydrolysis of the methoxy group occurs, forming phenolic byproducts (monitor via HPLC) .
  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours in buffered solutions (e.g., PBS) .
  • Photostability : Degrades under UV light (λ = 254 nm); store in amber vials .

Advanced: What strategies improve bioavailability in preclinical models?

  • Salt Formation : Synthesize sodium or potassium salts to enhance aqueous solubility .
  • Lipid Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Prodrug Design : Introduce ester groups at the methoxy position for hydrolytic activation in vivo .

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